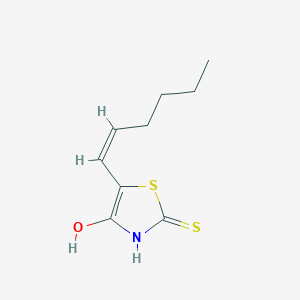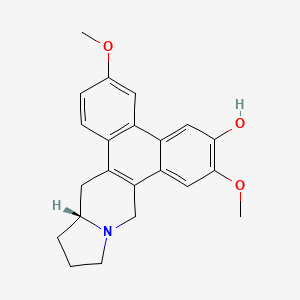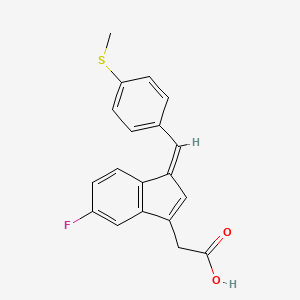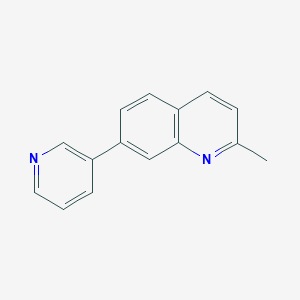![molecular formula C30H18O4 B10838916 [6,4''']Biflavone](/img/structure/B10838916.png)
[6,4''']Biflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6,4’‘’]biflavona es un tipo de biflavonoide, una clase de compuestos polifenólicos que consiste en dos unidades de flavonoides unidas entre sí. Los biflavonoides son conocidos por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antivirales . [6,4’‘’]biflavona, en particular, se ha estudiado por sus posibles aplicaciones terapéuticas y su presencia en varias especies vegetales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de [6,4’‘’]biflavona generalmente implica el acoplamiento de dos unidades de flavonoides. Un método común es el acoplamiento de Ullmann de flavonas halogenadas, donde los precursores de flavonoides halogenados se hacen reaccionar en presencia de un catalizador de cobre . Otro enfoque es el acoplamiento cruzado catalizado por metales de flavonas, que se puede lograr utilizando catalizadores de paladio o níquel . Las condiciones de reacción a menudo incluyen calentamiento y agitación bajo una atmósfera inerte, con tiempos de reacción que van desde unas pocas horas hasta varios días.
Métodos de Producción Industrial: La producción industrial de [6,4’‘’]biflavona puede implicar la síntesis a gran escala utilizando reacciones de acoplamiento similares. El proceso se puede optimizar para obtener mayores rendimientos y pureza controlando parámetros de reacción como la temperatura, la presión y la elección del solvente. Además, se emplean pasos de purificación como la recristalización y la cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: [6,4’‘’]biflavona se somete a varias reacciones químicas, que incluyen:
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base o catalizador.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados o reducidos de [6,4’‘’]biflavona, así como compuestos de flavonoides sustituidos con varios grupos funcionales .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
El mecanismo de acción de [6,4’‘’]biflavona implica su interacción con varios objetivos moleculares y vías:
Comparación Con Compuestos Similares
[6,4’‘’]biflavona se puede comparar con otros biflavonoides, destacando sus propiedades únicas:
Amentoflavona: Similar en estructura pero difiere en su enlace y actividades biológicas específicas.
Hinokiflavona: Otro biflavonoide con propiedades anticancerígenas distintas y un mecanismo de acción diferente.
Agathisflavona: Conocido por sus efectos neuroprotectores, difiere en sus grupos funcionales específicos y objetivos biológicos.
Lista de Compuestos Similares:
- Amentoflavona
- Hinokiflavona
- Agathisflavona
- Ginkgetin
- Morelloflavona
- Ochnaflavona
- Robustaflavona
Propiedades
Fórmula molecular |
C30H18O4 |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
6-[4-(4-oxochromen-2-yl)phenyl]-2-phenylchromen-4-one |
InChI |
InChI=1S/C30H18O4/c31-25-17-30(33-27-9-5-4-8-23(25)27)21-12-10-19(11-13-21)22-14-15-28-24(16-22)26(32)18-29(34-28)20-6-2-1-3-7-20/h1-18H |
Clave InChI |
YQQFWTHRAHFRMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C5=CC(=O)C6=CC=CC=C6O5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[2-(4-hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B10838842.png)
![[1,4]Thiazepan-(5E)-ylideneamine](/img/structure/B10838845.png)
![[1,4]Oxazepan-(5E)-ylideneamine](/img/structure/B10838848.png)
![[1,4]Oxazepan-(3E)-ylideneamine](/img/structure/B10838858.png)
![[14C]methylamine](/img/structure/B10838866.png)
![[1-Benzyl-1H-quinolin-(4E)-ylidene]-hexyl-amine](/img/structure/B10838870.png)
![[2-(3-Benzyl-3H-inden-1-yl)-ethyl]-methyl-amine](/img/structure/B10838883.png)

![[2-(Imidazol-1-yl)ethyl]-bisphosphonic acid](/img/structure/B10838892.png)
![[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-3-yl]methanol](/img/structure/B10838897.png)
![[2-(3H-Indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838908.png)
